molecular formula C16H19OP B3055120 Isobutyldiphenylphosphine oxide CAS No. 63103-76-4

Isobutyldiphenylphosphine oxide

Cat. No.: B3055120
CAS No.: 63103-76-4
M. Wt: 258.29 g/mol
InChI Key: HTHUQWLKHLWODH-UHFFFAOYSA-N
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Description

Isobutyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C16H19OP It is characterized by the presence of a phosphine oxide group bonded to an isobutyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing isobutyldiphenylphosphine oxide involves the oxidation of its corresponding phosphine precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction typically proceeds under mild conditions, ensuring high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize the yield and quality of the product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isobutyldiphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced back to its corresponding phosphine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Isobutyldiphenylphosphine oxide can be compared with other phosphine oxides, such as triphenylphosphine oxide and diphenylphosphine oxide. While all these compounds share the phosphine oxide functional group, this compound is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and applications in various fields .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-methylpropyl(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19OP/c1-14(2)13-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHUQWLKHLWODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212442
Record name Phosphine oxide, diphenyl(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63103-76-4
Record name (2-Methylpropyl)diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63103-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, diphenyl(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063103764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, diphenyl(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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